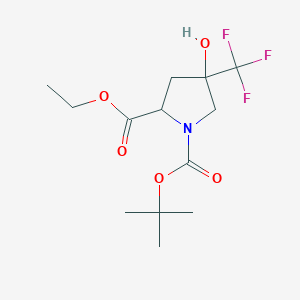

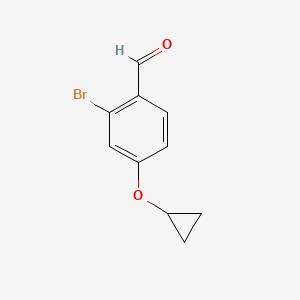

![molecular formula C30H44O3 B14803240 [(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate](/img/structure/B14803240.png)

[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boldenone undecylenate: is a synthetic androgen and anabolic steroid, primarily used in veterinary medicine, especially for horses . It is known for its strong anabolic effects and moderate androgenic effects, making it a popular choice for improving physique and performance . Boldenone undecylenate is a long-lasting prodrug of boldenone, which means it is slowly released into the body and then transformed into boldenone .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Boldenone undecylenate is synthesized by esterifying boldenone with undecylenic acid. The reaction typically involves the use of a catalyst and occurs under controlled temperature and pressure conditions . The esterification process enhances the compound’s stability and prolongs its half-life in the body .

Industrial Production Methods: In industrial settings, boldenone undecylenate is produced through a series of chemical reactions involving boldenone and undecylenic acid. The process includes purification steps to ensure the final product’s purity and quality . The compound is then formulated for intramuscular injection, which is the primary route of administration .

Analyse Des Réactions Chimiques

Types of Reactions: Boldenone undecylenate undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Chemistry: Boldenone undecylenate is used in chemical research to study its anabolic and androgenic properties . Researchers investigate its effects on protein synthesis, nitrogen retention, and muscle growth .

Biology: In biological research, boldenone undecylenate is used to study its effects on cellular processes and gene expression . It is also used to investigate its impact on various biological pathways, including those involved in muscle development and metabolism .

Medicine: Boldenone undecylenate has been studied for its potential therapeutic applications, including its use in treating muscle wasting and other conditions associated with muscle loss . its use in human medicine has been discontinued due to safety concerns .

Industry: In the veterinary industry, boldenone undecylenate is used to improve the growth and performance of animals, particularly horses . It is also used to enhance the efficiency of food production in livestock .

Mécanisme D'action

Boldenone undecylenate exerts its effects by binding to androgen receptors, which are present in various tissues throughout the body . This binding activates the androgen receptor, leading to changes in gene expression and protein synthesis . The compound’s anabolic effects are primarily due to its ability to increase nitrogen retention and stimulate protein synthesis, resulting in muscle growth and development . Additionally, boldenone undecylenate has moderate androgenic effects, which contribute to its overall efficacy .

Comparaison Avec Des Composés Similaires

Testosterone: Boldenone undecylenate is structurally similar to testosterone, with both compounds having strong anabolic effects.

Nandrolone: Another anabolic steroid, nandrolone has similar anabolic effects but differs in its androgenic properties.

Uniqueness: Boldenone undecylenate is unique due to its long-lasting effects and balanced anabolic-androgenic profile . Unlike some other anabolic steroids, it has a lower risk of estrogenic side effects and does not cause significant liver toxicity . This makes it a preferred choice for veterinary applications and for individuals seeking to improve their physique and performance .

Propriétés

Formule moléculaire |

C30H44O3 |

|---|---|

Poids moléculaire |

452.7 g/mol |

Nom IUPAC |

[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate |

InChI |

InChI=1S/C30H44O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h4,17,19,21,24-27H,1,5-16,18,20H2,2-3H3/t24?,25?,26?,27?,29-,30-/m0/s1 |

Clé InChI |

AHMMSNQYOPMLSX-HCKOMFQSSA-N |

SMILES isomérique |

C[C@]12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)C=C[C@]34C |

SMILES canonique |

CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)C=CC34C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

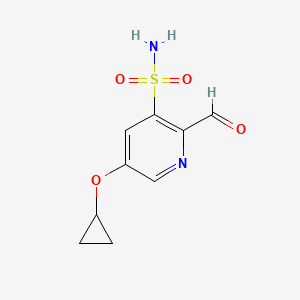

![3-chloro-N-[1-(1,3-dioxoisoindol-2-yl)-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide](/img/structure/B14803157.png)

![1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14803172.png)

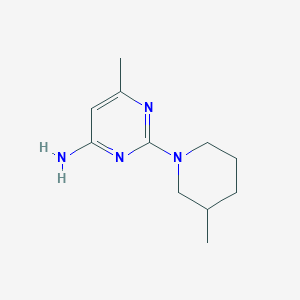

![ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate](/img/structure/B14803181.png)

![(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)prop-2-en-1-one](/img/structure/B14803186.png)

methanone](/img/structure/B14803202.png)

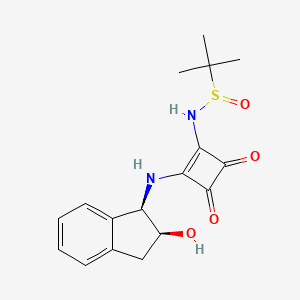

![Ethyl 3-[5-[(1-acetyl-2,3-dihydroindol-2-yl)methoxy]-3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoate](/img/structure/B14803211.png)

![[3-[Tert-butyl(diphenyl)silyl]oxy-2,3-dihydrofuran-2-yl]methanol](/img/structure/B14803216.png)